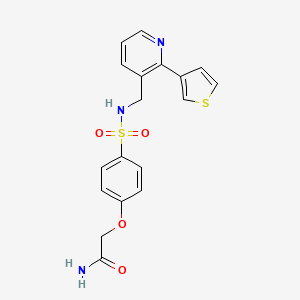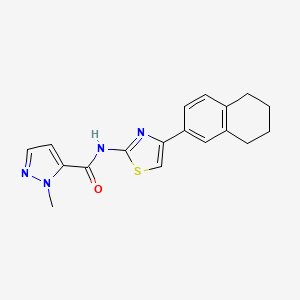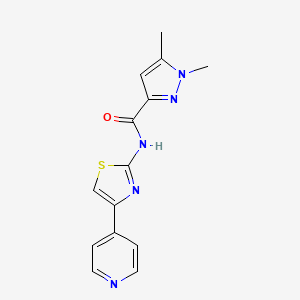
2-(4-(N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide is a complex organic compound that features a thiophene ring, a pyridine ring, and a sulfonamide group
作用機序
Target of Action
Compounds with similar structures, such as those containing a thiophene moiety, have been known to interact with various biological targets
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information. For instance, some compounds with a thiophene moiety have been reported to exhibit anti-inflammatory and antioxidant activities . The specific interactions between this compound and its targets, leading to these effects, require further investigation.
Biochemical Pathways
For example, some thiophene derivatives have shown to affect pathways related to inflammation and oxidative stress
Pharmacokinetics
Compounds with similar structures, such as those containing a thiophene moiety, are known to have diverse pharmacokinetic properties . The impact of these properties on the bioavailability of this compound requires further investigation.
Result of Action
Compounds with similar structures have been known to induce various nuclear features such as chromatin fragmentation and condensation
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide typically involves multiple steps, starting with the preparation of the thiophene and pyridine intermediates. One common method involves the following steps:
Preparation of Thiophene Intermediate: Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Preparation of Pyridine Intermediate: Pyridine derivatives can be synthesized through methods such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.
Coupling Reactions: The thiophene and pyridine intermediates are then coupled using a sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for the coupling reactions and the development of more efficient purification methods.
化学反応の分析
Types of Reactions
2-(4-(N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide can undergo various types of chemical reactions, including:
Substitution: The phenoxyacetamide moiety can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Oxidized thiophene and pyridine derivatives
Reduction: Amino derivatives of the sulfonamide group
Substitution: Various substituted phenoxyacetamide derivatives
科学的研究の応用
2-(4-(N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in inflammation and cancer.
Materials Science: The thiophene and pyridine rings make this compound suitable for use in organic semiconductors and light-emitting diodes (OLEDs).
Organic Synthesis: This compound can serve as an intermediate in the synthesis of more complex molecules, particularly those containing heterocyclic rings.
類似化合物との比較
Similar Compounds
Thiophene Derivatives: Compounds such as suprofen and articaine, which contain thiophene rings, are used as anti-inflammatory and anesthetic agents, respectively.
Pyridine Derivatives: Compounds such as nicotinamide and pyridoxine, which contain pyridine rings, are used as vitamins and enzyme cofactors.
Uniqueness
2-(4-(N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide is unique due to its combination of a thiophene ring, a pyridine ring, and a sulfonamide group. This combination allows it to interact with a wide range of molecular targets and makes it suitable for various applications in medicinal chemistry, materials science, and organic synthesis.
特性
IUPAC Name |
2-[4-[(2-thiophen-3-ylpyridin-3-yl)methylsulfamoyl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S2/c19-17(22)11-25-15-3-5-16(6-4-15)27(23,24)21-10-13-2-1-8-20-18(13)14-7-9-26-12-14/h1-9,12,21H,10-11H2,(H2,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BARVKKSXGDAIBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CSC=C2)CNS(=O)(=O)C3=CC=C(C=C3)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-(6-((2-chloro-6-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2828374.png)
![2-[(7,8-dimethoxy-5H-pyrimido[5,4-b]indol-4-yl)thio]-N-(2-ethoxyphenyl)acetamide](/img/new.no-structure.jpg)
![3-(2-chlorophenyl)-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2828376.png)



![N-(2-chloro-4-methylphenyl)-2-({5-[(furan-2-yl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2828382.png)




![6-ethyl-3-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B2828395.png)
